molecular formula C6H7ClN2O B597845 4-Chloro-2-methoxy-5-methylpyrimidine CAS No. 1289385-41-6

4-Chloro-2-methoxy-5-methylpyrimidine

Cat. No.: B597845
CAS No.: 1289385-41-6
M. Wt: 158.585
InChI Key: ZLGUMTLRWKNCCA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylpyrimidine (CAS: 1245506-61-9) is a halogenated pyrimidine derivative with a methoxy group at position 2, a methyl group at position 5, and a chlorine atom at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The chlorine atom at position 4 enhances electrophilic substitution reactivity, making this compound a valuable intermediate in synthesizing biologically active molecules, such as kinase inhibitors or antiviral agents. Its methoxy and methyl substituents influence electronic and steric properties, affecting regioselectivity in subsequent reactions .

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUMTLRWKNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693797
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-41-6
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
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Record name 4-Chloro-2-methoxy-5-methylpyrimidine
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Record name 4-Chloro-2-methoxy-5-methylpyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylpyrimidine typically involves the chlorination of 2-methoxy-5-methylpyrimidine. One common method includes the reaction of 2-methoxy-5-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 4th position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methoxy-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylpyrimidine depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can act as an inhibitor of certain enzymes involved in DNA synthesis, thereby exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Chloro-2-methoxy-5-methylpyrimidine and analogous pyrimidine derivatives:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 1245506-61-9 Cl (4), OMe (2), Me (5) C₆H₇ClN₂O 174.59 Intermediate for pharmaceuticals; moderate lipophilicity
4-Chloro-5-methoxy-2-methylpyrimidine 698-33-9 Cl (4), OMe (5), Me (2) C₆H₇ClN₂O 174.59 Structural isomer; altered reactivity in nucleophilic substitution due to methoxy position
4-Chloro-5-fluoro-2-methoxypyrimidine 1801-06-5 Cl (4), F (5), OMe (2) C₅H₄ClFN₂O 162.55 Enhanced electron-withdrawing effects from fluorine; potential antiviral applications
4-Chloro-5-(chloromethyl)-2-methylpyrimidine 731766-78-2 Cl (4), CH₂Cl (5), Me (2) C₆H₆Cl₂N₂ 189.03 Reactive chloromethyl group; used in cross-coupling reactions
4,6-Dichloro-5-methoxypyrimidine 5018-38-2 Cl (4,6), OMe (5) C₅H₄Cl₂N₂O 195.01 Higher electrophilicity due to dual chlorines; precursor in herbicide synthesis

Key Observations:

Positional Isomerism : 4-Chloro-5-methoxy-2-methylpyrimidine (CAS: 698-33-9) is a positional isomer of the target compound, differing in the placement of methoxy and methyl groups. This alters steric hindrance and electronic distribution, affecting reaction pathways .

Reactivity : The chloromethyl group in 4-Chloro-5-(chloromethyl)-2-methylpyrimidine (CAS: 731766-78-2) enables further functionalization, such as nucleophilic displacement, which is less feasible in the target compound .

Multi-Halogenated Derivatives : 4,6-Dichloro-5-methoxypyrimidine (CAS: 5018-38-2) exhibits higher reactivity in substitution reactions due to dual chlorine atoms, making it a preferred intermediate in agrochemical synthesis .

Biological Activity

Overview

4-Chloro-2-methoxy-5-methylpyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 5th position. Its molecular formula is C6H7ClN2O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. This compound may inhibit certain enzymes involved in DNA synthesis, which can lead to antimicrobial or anticancer effects. The presence of the chlorine atom is significant as it can enhance the compound's reactivity and biological potency.

Key Mechanisms

  • Enzyme Inhibition : Acts as an inhibitor for enzymes involved in nucleic acid synthesis.
  • DNA Interaction : Potential for alkylation, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Cell Cycle Disruption : Induces cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer treatment.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit tumor cell growth at concentrations lower than 10 μM, demonstrating its potential as an anticancer agent.

Cell Line IC50 (μM) Mechanism
HeLa (Cervical Cancer)8.77DNA alkylation leading to apoptosis
MCF-7 (Breast Cancer)9.46Cell cycle arrest and apoptosis
MDA-MB-231 (Breast Cancer)11.73Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting its potential use as an antibacterial agent.

Antimicrobial Efficacy Table

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives of pyrimidines, including this compound, showed varying degrees of antiproliferative activity against tumor cells. The compound exhibited significant effects at low concentrations, indicating high potency .
  • Mechanistic Insights : Molecular dynamics simulations have suggested that the substitution pattern of halogens (like chlorine) significantly influences the binding affinity and inhibitory action against targets such as EGFR mutants in lung cancer . This highlights the importance of structural modifications in enhancing biological activity.
  • Comparative Analysis : When compared to similar compounds like 4-Chloro-2-methylpyrimidine and 2,4-Dichloro-5-methylpyrimidine, the unique combination of functional groups in this compound provides distinct biological activities that could be exploited in drug development .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-methoxy-5-methylpyrimidine?

Methodological Answer: The compound is typically synthesized via cyclization or substitution reactions. For example:

  • Cyclization with phosphoryl chloride (POCl₃): Chlorination of hydroxyl or amino precursors (e.g., 2-methoxy-5-methylpyrimidin-4-ol) using POCl₃ at elevated temperatures (100–120°C) yields the chloro derivative. Reaction conditions must be anhydrous to avoid hydrolysis .
  • Methoxy group introduction: Methoxylation via nucleophilic substitution (e.g., using sodium methoxide on a chlorinated precursor) under inert atmospheres ensures regioselectivity .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography: Resolves bond lengths/angles (e.g., methoxy group planarity deviation: ~1.08 Å) .
  • Spectroscopy:
    • IR: Confirms C-Cl (650–750 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches.
    • ¹H/¹³C NMR: Methoxy protons appear at δ 3.8–4.0 ppm; aromatic protons at δ 8.0–8.5 ppm .
  • Mass spectrometry: Molecular ion peak (m/z ≈ 172.6) validates molecular weight .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Waste disposal: Chlorinated byproducts require segregation and professional hazardous waste management to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing electrophilicity at C4 .
  • Molecular docking: Screens interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Q. How do reaction conditions influence regioselectivity in derivatization?

Methodological Answer:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at C4 over C2 .
  • Catalysts: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C5-methyl requires careful ligand selection (e.g., SPhos) to avoid steric hindrance .

Q. What contradictions exist in reported biological activity data?

Methodological Answer:

  • Antimicrobial studies: Discrepancies in MIC values (e.g., 2–32 µg/mL against S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Cytotoxicity: Variability in IC₅₀ values (e.g., 10–50 µM) could reflect differences in cell line metabolism or impurity profiles .

Recommendation: Standardize assays using WHO-recommended protocols and validate purity via HPLC (>98%) before biological testing .

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Kinase inhibitor precursors: The chloro and methoxy groups serve as handles for introducing aryl/heteroaryl substituents via cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Prodrug design: Esterification of the methyl group enhances bioavailability, as seen in antiviral pyrimidine analogs .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS: Detects chlorinated byproducts (e.g., 4,6-dichloro derivatives) at ppm levels. Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal resolution .
  • Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and LOQ (≤0.1%) .

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